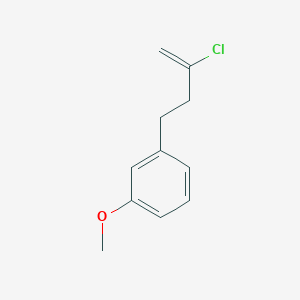

2-Chloro-4-(3-methoxyphenyl)-1-butene

Description

Significance of Aryl-Substituted Butenes in Organic Synthesis

Aryl-substituted butenes are a prominent class of compounds in organic synthesis due to their prevalence in a wide array of biologically active molecules and functional materials. The combination of a rigid aromatic ring and a flexible butene chain allows for diverse three-dimensional arrangements, which is crucial for interactions with biological targets. These motifs are often found in pharmaceuticals, agrochemicals, and natural products.

The butene portion of the molecule offers multiple sites for chemical modification. The double bond can undergo a variety of addition reactions, allowing for the introduction of new functional groups. Furthermore, the allylic position is amenable to substitution reactions, providing another avenue for molecular elaboration. The presence of the aryl group significantly influences the reactivity of the butene chain through electronic effects, and it also serves as a key structural element for building larger, more complex molecules through cross-coupling reactions.

The versatility of aryl-substituted butenes makes them valuable building blocks in the synthesis of complex organic molecules. Their ability to participate in a wide range of chemical transformations has led to their use in the construction of diverse molecular scaffolds.

Overview of Halogenated Organic Compounds and their Synthetic Utility

Halogenated organic compounds are of paramount importance in synthetic chemistry, serving as versatile intermediates and key components in a vast number of chemical products. A significant portion of pharmaceuticals and agrochemicals contain halogen atoms, which can dramatically improve the properties of organic molecules for selective modulation of biological targets. acs.org The introduction of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

In the context of organic synthesis, the carbon-halogen bond is a highly valuable functional group. It provides a reactive site for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

Halogenated compounds are also precursors for organometallic reagents, such as Grignard and organolithium reagents, which are fundamental tools in synthetic organic chemistry for the formation of new carbon-carbon bonds. The reactivity of halogenated aliphatic compounds can be moderate to very high, and they are often used in the production of polymers and pesticides. noaa.gov The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the C-X bond, providing chemists with a tunable handle for synthetic design. While traditional halogenation methods can be harsh, the development of enzymatic halogenation offers a milder and more selective alternative. bohrium.comrsc.org

Structural Features and Reactivity Context of 2-Chloro-4-(3-methoxyphenyl)-1-butene

This compound possesses a unique combination of structural features that dictate its chemical behavior. The molecule can be deconstructed into three key components: the terminal alkene, the allylic chloride, and the 3-methoxyphenyl (B12655295) group.

The terminal alkene (C1=C2) is a site of high electron density, making it susceptible to electrophilic addition reactions. The presence of the electron-withdrawing chlorine atom on C2, however, can modulate the reactivity of this double bond.

The allylic chloride at the C2 position is a particularly reactive functional group. The proximity of the C=C double bond facilitates nucleophilic substitution reactions (both SN1 and SN2 pathways), as the carbocation intermediate in an SN1 reaction would be stabilized by resonance. This makes the chlorine atom a good leaving group and the molecule a valuable substrate for introducing a wide range of nucleophiles at this position.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLDPHWRYXKEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641183 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-17-4 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Chloro 4 3 Methoxyphenyl 1 Butene

Electrophilic and Nucleophilic Reactions at the Alkene Moiety

The carbon-carbon double bond in 2-Chloro-4-(3-methoxyphenyl)-1-butene is an electron-rich region, making it susceptible to attack by electrophiles. This reactivity allows for a variety of addition and functionalization reactions.

Addition Reactions to the Carbon-Carbon Double Bond

The alkene functionality readily undergoes electrophilic addition reactions. The regioselectivity of these additions is generally governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.orglibretexts.org In the case of this compound, the terminal carbon (C1) of the double bond is less substituted than the internal carbon (C2).

A classic example is the addition of hydrogen halides (HX). The proton from HX will preferentially add to C1, leading to the formation of a more stable tertiary carbocation at C2, which is also an allylic position. The halide ion then attacks this carbocation. vaia.com Due to the presence of the adjacent chlorine atom and the potential for resonance stabilization from the phenyl ring, the intermediate carbocation is relatively stable.

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), also proceeds via an electrophilic addition mechanism. This reaction typically involves the formation of a cyclic halonium ion intermediate, followed by an anti-addition of the halide ion. libretexts.org

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent | Predicted Major Product | Reaction Type |

| HBr | 2-Bromo-2-chloro-4-(3-methoxyphenyl)butane | Hydrobromination |

| HCl | 2,2-Dichloro-4-(3-methoxyphenyl)butane | Hydrochlorination |

| H₂O (acid-catalyzed) | 2-Chloro-4-(3-methoxyphenyl)butan-2-ol | Hydration |

| Br₂ in CCl₄ | 1,2-Dibromo-2-chloro-4-(3-methoxyphenyl)butane | Bromination |

Functionalization of the Allylic Position

The hydrogen atoms on the carbon adjacent to the double bond (the allylic position, C3) are activated and can be substituted under certain conditions, often involving radical pathways. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to selectively brominate the allylic position.

Furthermore, transition metal-catalyzed reactions can achieve a variety of allylic functionalizations. nih.govresearchgate.net For example, palladium-catalyzed allylic alkylation could potentially be employed to introduce new carbon-carbon bonds at the allylic position. These reactions often proceed through a π-allyl palladium intermediate.

Reactions Involving the Chlorinated Center

The chlorine atom is a good leaving group, making the C-Cl bond a site for both nucleophilic substitution and elimination reactions.

Substitution Pathways (e.g., SN1, SN2)

This compound is a tertiary allylic halide. The tertiary nature of the carbon bearing the chlorine atom and the potential for resonance stabilization of the resulting carbocation strongly favor an S(_N)1 pathway for nucleophilic substitution. uci.edu In an S(_N)1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation. This allylic carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. A weak nucleophile can then attack either of these positions.

However, under conditions with a high concentration of a strong, non-bulky nucleophile, an S(_N)2 reaction could potentially compete, though it is generally disfavored for tertiary halides due to steric hindrance. uomustansiriyah.edu.iq

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Major Product(s) (via SN1) |

| Hydroxide | NaOH (aq) | 2-Hydroxy-4-(3-methoxyphenyl)-1-butene and 4-Hydroxy-4-(3-methoxyphenyl)-2-butene (allylic shift) |

| Cyanide | NaCN | 2-Cyano-4-(3-methoxyphenyl)-1-butene and 4-Cyano-4-(3-methoxyphenyl)-2-butene (allylic shift) |

| Methoxide | CH₃ONa | 2-Methoxy-4-(3-methoxyphenyl)-1-butene and 4-Methoxy-4-(3-methoxyphenyl)-2-butene (allylic shift) |

Note: The data in this table is illustrative of expected outcomes based on general principles of S(_N)1 reactions of allylic halides. Specific product ratios would depend on the precise reaction conditions.

Elimination Reactions Leading to Further Unsaturation

Elimination reactions of this compound can lead to the formation of a conjugated diene system. These reactions are typically promoted by the use of a base. The mechanism can be either E1 or E2, often competing with substitution reactions.

Given the tertiary nature of the substrate, the E1 mechanism is plausible, especially with weak bases. The reaction would proceed through the same allylic carbocation intermediate as the S(_N)1 reaction, followed by the removal of a proton from an adjacent carbon.

With strong, non-bulky bases, the E2 mechanism would be favored. bldpharm.com According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.org However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance preventing the abstraction of the more sterically hindered proton. nih.govmsu.edu

Table 3: Potential Elimination Products

| Base | Type | Predicted Major Product | Regioselectivity |

| Sodium ethoxide | Strong, non-bulky | 4-(3-Methoxyphenyl)-1,3-butadiene | Zaitsev |

| Potassium tert-butoxide | Strong, bulky | 2-Chloro-4-(3-methoxyphenyl)-1,3-butadiene (less likely) or other rearranged products | Hofmann |

Note: This table presents predicted outcomes based on established regiochemical rules for elimination reactions.

Reactivity of the Methoxyphenyl Group

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orglibretexts.org This is due to the electron-donating resonance effect of the oxygen's lone pairs, which enriches the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the methoxy group. sigmaaldrich.com

Therefore, this compound can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy group (positions 2, 4, and 6 on the phenyl ring, assuming the butenyl chain is at position 1). Steric hindrance from the butenyl side chain might influence the ratio of ortho to para substitution.

Table 4: Regiochemistry of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Isomeric Products |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-(2-nitro-5-methoxyphenyl)-1-butene and 2-Chloro-4-(4-nitro-3-methoxyphenyl)-1-butene |

| Bromination | Br₂, FeBr₃ | 2-Chloro-4-(2-bromo-5-methoxyphenyl)-1-butene and 2-Chloro-4-(4-bromo-3-methoxyphenyl)-1-butene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(2-Chloro-1-buten-4-yl)-2-methoxyphenyl)ethan-1-one and 1-(2-(2-Chloro-1-buten-4-yl)-5-methoxyphenyl)ethan-1-one |

Note: The product distribution is based on the directing effects of the methoxy and alkyl substituents. The methoxy group is a stronger activating group and will be the primary director.

Electrophilic Aromatic Substitution (EAS) Patterns

The methoxy group (-OCH3) on the aromatic ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its strong electron-donating resonance effect. quora.com Conversely, the 4-(2-chloro-1-butenyl) substituent is generally considered a deactivating group due to the electron-withdrawing nature of the double bond, yet it also directs incoming electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the positions ortho and para to the methoxy group are positions 2, 4, and 6. Position 4 is already occupied by the butenyl chain. Therefore, electrophilic attack is anticipated to occur primarily at positions 2 and 6. The steric hindrance posed by the adjacent butenyl group might slightly favor substitution at position 2 over position 6.

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome |

| 2 | Activated by -OCH3 | Moderate | Major Product |

| 6 | Activated by -OCH3 | Low | Major Product |

| 5 | Deactivated | High | Minor/No Product |

Modifications of the Methoxy Substituent

The methoxy group is a robust functional group, but it can be cleaved to yield the corresponding phenol. This demethylation is a common transformation in the synthesis of natural products and pharmaceuticals. mdpi.com

Boron Tribromide (BBr₃) Mediated Cleavage: One of the most effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govcore.ac.uk The reaction proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.eduresearchgate.netresearchgate.net It has been proposed that the reaction may proceed through a bimolecular pathway involving two ether-BBr₃ adducts. researchgate.net Stoichiometric or even sub-stoichiometric amounts of BBr₃ can be employed. nih.govcore.ac.uk

Other Demethylation Methods: Alternative methods for demethylation include the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), though these conditions are often harsh. mdpi.comrsc.org Lewis acids such as aluminum chloride (AlCl₃) can also be utilized. rsc.org More recently, methods using reagents like zirconium tetrachloride (ZrCl₄) with an additive like anisole (B1667542) have been developed for selective demethylation under milder conditions. google.com

| Reagent | Conditions | Remarks |

| Boron Tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures | Highly efficient and widely used. nih.govcore.ac.uk |

| Hydrobromic Acid (HBr) | Often in acetic acid at elevated temperatures | A classic but harsh method. mdpi.com |

| Zirconium Tetrachloride (ZrCl₄) / Anisole | Halogenated solvent, room temperature to 60°C | Offers mild reaction conditions. google.com |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110°C | Effective for various lignin-derived aromatics. rsc.org |

Transition Metal-Catalyzed Transformations

The vinyl chloride functionality in this compound is a key site for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon bonds and other molecular rearrangements.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The vinyl chloride moiety can participate in several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org While vinyl chlorides are less reactive than the corresponding bromides or iodides, successful couplings can be achieved using bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgnih.gov A combination of Pd(OAc)₂ and a ligand like SPhos with a base such as CsF has been shown to be effective for coupling vinyl chlorides with heteroaryl boronic acids. nih.gov

Heck Reaction: The Heck reaction couples the vinyl chloride with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction is a powerful tool for forming substituted alkenes. The use of vinyl chlorides in Heck reactions has been demonstrated, although they are generally less reactive than other vinyl halides. organic-chemistry.orgliv.ac.uk

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinyl chloride and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. almerja.comrsc.org Copper-free conditions have also been developed. libretexts.org The reactivity of the vinyl halide in Sonogashira coupling generally follows the trend: I > Br > Cl. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst System | Product |

| Suzuki-Miyaura | Organoboron compound | Pd(0) or Pd(II) / Phosphine ligand / Base | Substituted alkene |

| Heck | Alkene | Pd(0) or Pd(II) / Phosphine ligand / Base | Diene or substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0) / Cu(I) / Amine base | Enyne |

Isomerization and Rearrangement Processes

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: The FBW rearrangement is a reaction of 1,1-diaryl-2-halo-alkenes with a strong base to form diaryl-alkynes. polimi.it While the substrate is not a 1,1-diaryl compound, the underlying principle of rearrangement of a vinyl carbene intermediate is relevant. The reaction involves deprotonation of the vinylic hydrogen, followed by α-elimination to generate a vinyl carbene, which then undergoes a 1,2-aryl or alkyl migration to furnish the alkyne product. nih.govnih.govpolimi.it

Alkene Isomerization: The double bond in the butenyl side chain can potentially be isomerized to a more thermodynamically stable internal position. polimi.itrsc.org This can be catalyzed by transition metals such as ruthenium, rhodium, or nickel. polimi.itnih.govsdsu.edu Such isomerizations can proceed through either a η¹-alkyl or a η³-allyl intermediate. libretexts.org For instance, allylbenzene (B44316) can be isomerized to propenylbenzene. oup.comresearchgate.netacs.org

Hydrogenation and Selective Reduction Strategies

Catalytic Hydrogenation: The double bond in this compound can be reduced to a single bond via catalytic hydrogenation. Palladium on carbon (Pd/C) is a common catalyst for this transformation. rsc.orgmdpi.com It is important to note that under certain conditions, hydrogenolysis of the C-Cl bond can occur. Palladium catalysts are generally less prone to causing hydrogenolysis compared to platinum catalysts under mild conditions. mdpi.com The use of palladium nanoparticles supported on poly(vinyl chloride) has also been reported for efficient hydrogenation of various functional groups. rsc.org

Selective Reduction with Diimide: For a more selective reduction of the alkene in the presence of other potentially reducible groups, diimide (N₂H₂) is an effective reagent. wikipedia.orgorganic-chemistry.org Diimide is typically generated in situ from hydrazine (B178648) and an oxidizing agent (like hydrogen peroxide) or by the thermal decomposition of azodicarbonamide. organicreactions.orgstackexchange.com It is known for its chemoselectivity, reducing non-polar double and triple bonds while leaving many other functional groups intact. stackexchange.comorganic-chemistry.org Diimide reduction proceeds via a concerted, syn-addition of hydrogen across the double bond. wikipedia.orgorganicreactions.org

| Method | Reagent/Catalyst | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C | Reduces C=C bond; potential for C-Cl hydrogenolysis. rsc.orgmdpi.com |

| Diimide Reduction | N₂H₂ (in situ) | Highly selective for C=C and C≡C bonds. wikipedia.orgorganic-chemistry.org |

Advanced Spectroscopic Characterization Techniques for 2 Chloro 4 3 Methoxyphenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2-Chloro-4-(3-methoxyphenyl)-1-butene, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like chlorine and oxygen causing downfield shifts.

The expected signals would include those for the vinyl protons (=CH₂) which typically appear in the range of 5.0-6.0 ppm. Due to their non-equivalence, they would likely present as two distinct multiplets. The allylic protons (CH₂) adjacent to the aromatic ring would also give rise to a multiplet, typically in the 2.5-3.5 ppm range. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, characteristically around 3.8 ppm. The aromatic protons on the 3-methoxyphenyl (B12655295) group would produce a complex multiplet pattern in the aromatic region (6.7-7.3 ppm), reflecting their different positions on the ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Vinyl H (C1) | 5.2 - 5.4 | Doublet of doublets | 1H |

| Vinyl H (C1) | 5.0 - 5.2 | Doublet of doublets | 1H |

| Methylene (B1212753) H (C3) | 2.8 - 3.2 | Multiplet | 2H |

| Aromatic H | 6.7 - 7.3 | Multiplet | 4H |

| Methoxy H | ~3.8 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon (¹³C) NMR for Carbon Skeleton Assignment

Complementing the ¹H NMR, Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. du.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of non-equivalent carbons.

For this compound, distinct signals are expected for the two olefinic carbons, with the carbon bearing the chlorine atom (C2) being significantly downfield shifted. The carbons of the aromatic ring would appear in the typical aromatic region (110-160 ppm), and the methoxy carbon would have a characteristic signal around 55 ppm. chemicalbook.com The methylene carbon (C3) would be found in the aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (=CH₂) | ~115 |

| C2 (-C(Cl)=) | ~140 |

| C3 (-CH₂-) | ~40 |

| C4 (Aromatic C-H) | ~112, ~114, ~121, ~130 |

| C4 (Aromatic C-ipso) | ~142 |

| C4 (Aromatic C-O) | ~160 |

| Methoxy C (-OCH₃) | ~55 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.infochemicalbook.com

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms, which is often not possible from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons and potentially a weak correlation to the allylic protons. It would also highlight the coupling between the allylic protons and the adjacent aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation. For instance, NOE correlations could be observed between the methoxy protons and the aromatic proton at the 2-position of the phenyl ring, as well as between the allylic protons and the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. massbank.eu It is invaluable for assigning the proton signals to their corresponding carbon atoms. For example, the vinyl proton signals would correlate with the C1 carbon signal, and the methoxy proton signal would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. massbank.eu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methoxy protons would show a correlation to the aromatic carbon at the 3-position, and the allylic protons would show correlations to the vinyl carbons and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₃ClO), the presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture before being introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.

For this compound, key fragmentation pathways would likely involve the loss of a chlorine atom, the methoxy group, or cleavage of the butene chain. Common fragments would include the tropylium (B1234903) ion (m/z 91) if a benzyl-type cleavage occurs, and fragments resulting from the loss of HCl or CH₃O.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 196/198 | [C₁₁H₁₃ClO]⁺ | Molecular Ion ([M]⁺) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of Cl |

| 133 | [C₉H₉O]⁺ | Loss of C₃H₄ and Cl |

| 121 | [C₇H₅O]⁺ | Loss of C₄H₈Cl |

| 107 | [C₇H₇O]⁺ | Loss of C₄H₆Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage |

Note: The fragmentation pattern is a prediction based on the general fragmentation of similar compounds. du.ac.inlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For the hypothetical compound this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features: a terminal alkene, a chloroalkane, an aromatic ring, and an ether.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H (vinyl) | Stretch | 3100–3000 | Medium |

| C-H (aromatic) | Stretch | 3100–3000 | Medium |

| C-H (alkane) | Stretch | 3000–2850 | Medium-Strong |

| C=C (alkene) | Stretch | 1680–1640 | Medium-Weak |

| C=C (aromatic) | Stretch | 1600–1450 | Medium |

| =C-H (vinyl) | Bend (out-of-plane) | 1000–650 | Strong |

| C-O (ether) | Stretch | 1260–1000 | Strong |

| C-Cl (chloroalkane) | Stretch | 850–550 | Medium-Strong |

The presence of a sharp peak around 1645 cm⁻¹ would indicate the C=C stretching of the terminal double bond. The C-Cl stretch is typically observed in the fingerprint region between 850 and 550 cm⁻¹. The aromatic ring would produce several bands, including C-H stretching above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the C-O ether linkage would be anticipated around 1250-1050 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to build an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₃ClO |

| Formula Weight | 196.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

The analysis would reveal the exact bond lengths of the C-Cl, C=C, and C-O bonds, as well as the torsion angles that define the molecule's shape, including the orientation of the methoxyphenyl group relative to the butene chain. This technique is the gold standard for unambiguous structure elucidation in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state.

For this compound, the primary chromophore is the methoxy-substituted benzene (B151609) ring. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift of the benzene absorption bands.

Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent:

| Transition | Expected λ_max (nm) | Chromophore |

| π → π | ~270-280 | Methoxyphenyl group |

| π → π | ~220-230 | Methoxyphenyl group |

The spectrum would likely show two main absorption bands characteristic of a substituted benzene ring. The isolated C=C double bond is not expected to show significant absorption in the standard UV-Vis range (above 200 nm). The electronic transitions observed are primarily associated with the π-electron system of the aromatic ring.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 3 Methoxyphenyl 1 Butene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For a molecule like 2-Chloro-4-(3-methoxyphenyl)-1-butene, DFT studies can elucidate its electronic structure and inherent reactivity.

Theoretical studies on similar chloro- and methoxy-substituted organic compounds have demonstrated the utility of DFT methods, such as B3LYP, in combination with basis sets like 6-311G(d,p), to achieve a reliable correlation between calculated and experimental data. nih.govresearchgate.netnih.gov For instance, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov

In analogous aromatic compounds, the HOMO is often localized over the electron-rich methoxyphenyl group, while the LUMO may be distributed across the reactive butene and chloro functionalities. nih.gov This distribution dictates the molecule's susceptibility to electrophilic or nucleophilic attack. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical potential, hardness, and electrophilicity.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT Note: This table presents typical parameters for analogous substituted aromatic compounds as direct DFT data for this compound is not available in the cited literature. Values are for illustrative purposes.

| Parameter | Definition | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

| Ionization Potential (I) | -EHOMO | 5.9 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.9 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.7 to 2.3 |

| Electronegativity (χ) | (I + A) / 2 | 3.9 to 4.5 |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameters, can be employed to calculate a variety of molecular properties with high accuracy. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are valuable for benchmarking and for systems where electron correlation is critical.

For this compound, ab initio calculations can provide precise predictions of:

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Corresponding to infrared and Raman spectra.

Thermochemical Properties: Such as enthalpy of formation and Gibbs free energy. chemeo.com

These calculations are essential for a complete understanding of the molecule's potential energy surface and thermodynamic stability.

Molecular Modeling and Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including conformational changes and reaction pathways.

Conformational Analysis and Energy Landscapes

The flexibility of the butene chain and the rotation around the bond connecting it to the methoxyphenyl ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For this compound, potential reactions include nucleophilic substitution at the allylic carbon or elimination reactions to form a diene. libretexts.orgmsu.edu

Theoretical investigations can model these reaction pathways, identifying the structures of the transition states (the highest energy point along the reaction coordinate) and any intermediates. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. researchgate.net For example, in an E2 elimination reaction, a base removes a proton while the chloride ion departs simultaneously. libretexts.orgmsu.edu Computational modeling can visualize this concerted process, showing the rehybridization of carbon atoms from sp³ to sp² and the formation of the new pi bond. msu.edu

Table 2: Calculated Activation Parameters for a Representative Elimination Reaction Note: This table illustrates typical parameters for elimination reactions of related chloroalkanes and is not based on specific experimental data for the title compound.

| Computational Method | Reaction Pathway | Calculated Activation Enthalpy (ΔH‡) (kJ/mol) | Calculated Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

| B3PW91/6-311G | 1,2-Elimination | 150 - 180 | 15 - 25 |

| MPW91PW91/6-311G | 1,2-Elimination | 155 - 185 | 18 - 28 |

These calculations help determine which reaction mechanism is more favorable under different conditions. researchgate.net

Chemoinformatics and Topological Indices

Chemoinformatics applies computational methods to analyze chemical information. Topological indices are numerical descriptors derived from the molecular graph (the representation of atoms as vertices and bonds as edges). nih.gov These indices encode information about the size, shape, branching, and connectivity of a molecule and can be correlated with its physicochemical properties and biological activity through Quantitative Structure-Property Relationship (QSPR) models. nih.gov

For this compound, various topological indices can be calculated to characterize its structure.

Table 3: Selected Topological Indices Note: The values in this table are calculated based on the known structure of this compound for illustrative purposes.

| Index Name | Description |

| Randić Index | Reflects the degree of branching in the molecule. nih.gov |

| Augmented Zagreb Index | A connectivity index used in QSPR studies. nih.gov |

| Forgotten Topological Index | Based on the sum of the cubes of the degrees of the vertices of the molecular graph. nih.gov |

| Wiener Index | The sum of distances between all pairs of vertices in the molecular graph. |

| Balaban J Index | A distance-based topological index that considers the size of the graph. |

By calculating these and other indices, it is possible to build predictive models that relate the structure of this compound and its derivatives to specific properties without the need for extensive laboratory experiments. nih.gov

Application of Graph Theory in Chemical Structure Analysis

There is no specific information available in the searched scientific literature regarding the application of graph theory to the chemical structure analysis of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

No QSPR models or studies specifically involving this compound have been found in the available research.

Spectroscopic Property Prediction and Validation

Theoretical NMR and IR Spectra Prediction

Specific theoretical predictions for the NMR and IR spectra of this compound are not available in the public domain. While general methods for predicting such spectra exist, they have not been applied to this particular compound in any published research. youtube.comyoutube.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A frontier molecular orbital (HOMO-LUMO) analysis for this compound has not been reported in the scientific literature. Therefore, no data on its HOMO-LUMO energy gap or molecular orbital distributions are available.

Natural Bond Orbital (NBO) Analysis

There are no published NBO analysis studies for this compound. Such an analysis would provide insights into its bonding and electronic structure, but the necessary computational research is not present in the available literature. uni-muenchen.de

Potential Research Applications and Future Directions

Role as a Synthetic Intermediate in Complex Molecule Construction

The presence of both a reactive chloroalkene and a modifiable aryl ether makes this compound a potentially valuable precursor for synthesizing a variety of complex molecules.

Building Blocks for Heterocyclic Compounds

A comprehensive search of chemical literature did not yield specific examples of 2-Chloro-4-(3-methoxyphenyl)-1-butene being used to synthesize heterocyclic compounds. However, the general class of halogenated alkenes is widely utilized in cyclization reactions to form heterocycles. acs.org The vinyl chloride moiety can participate in various coupling and annulation reactions. For instance, halocyclization is a powerful method for constructing O- and N-heterocyclic compounds from olefinic substrates. acs.org

Future research could explore reactions such as:

Palladium-catalyzed intramolecular cyclizations: The vinyl chloride could potentially react with a nucleophile introduced elsewhere on the molecule, perhaps after modification of the methoxy (B1213986) group, to form various ring systems.

Multicomponent reactions: The alkene could act as a component in reactions that assemble multiple starting materials into a single heterocyclic product.

Table 1: Potential Heterocyclic Scaffolds from Aryl-Alkenes

| Reaction Type | Potential Heterocycle | General Reactivity |

|---|---|---|

| Amination/Cyclization | Pyrroles, Indoles | Reaction with amines followed by intramolecular ring closure. |

| Etherification/Cyclization | Furans, Benzofurans | Reaction with alcohols/phenols followed by cyclization. |

| [4+2] Cycloadditions | Tetrahydroquinolines | Acting as a dienophile with a suitable diene. |

This table is illustrative of general synthetic possibilities for the class of aryl-alkenes and does not represent specific documented reactions of this compound.

Precursors for Natural Product Synthesis

No specific instances of this compound being used in the total synthesis of a natural product were found in the surveyed literature. Natural product synthesis often relies on building blocks that allow for the controlled and stereoselective introduction of functional groups. openpr.comacs.orgpsu.edu

The structure of this compound contains a phenylpropanoid-like skeleton, a common motif in many natural products. byjus.com The chloro-substituted butene chain offers a handle for further chemical modification, such as cross-coupling reactions or nucleophilic substitutions, which are key steps in building complex natural product frameworks. researchgate.net The development of synthetic strategies that leverage this compound could provide novel routes to various classes of natural products.

Development of Novel Methodologies in Synthetic Organic Chemistry

While no novel synthetic methodologies have been specifically developed using this compound, its structure is well-suited for exploring new chemical transformations. Halogenated alkenes are important substrates in the development of transition-metal-catalyzed cross-coupling reactions. cam.ac.uk

Future research could focus on:

Stereoselective coupling reactions: Developing methods to control the stereochemistry at the double bond during substitution of the chlorine atom.

Photoredox catalysis: Utilizing visible light to initiate novel reactions at the vinyl chloride or the aryl ring, a rapidly growing field in organic synthesis. cam.ac.ukpsu.edu

C-H activation: Exploring the direct functionalization of the C-H bonds on the aromatic ring or the alkene chain, which is a highly atom-economical approach to synthesis.

Exploration in Materials Science Applications

There is no available research detailing the use of this compound in materials science. However, functionalized styrenes and related vinyl aromatic compounds are fundamental monomers in polymer chemistry. openpr.compw.live The properties of polymers can be tuned by incorporating functional monomers. pw.live

Potential research directions include:

Polymerization: Investigating the ability of this compound to undergo polymerization or copolymerization with other monomers like styrene. The resulting polymer would have pendant chloro and methoxyphenyl groups, which could be used for post-polymerization modification.

Functional Coatings: The compound could potentially be incorporated into materials to create functional surfaces, with the methoxy and chloro groups providing sites for further chemical functionalization or influencing surface properties.

Table 2: Research Findings on this compound

| Research Area | Specific Findings for this compound |

|---|---|

| Heterocyclic Synthesis | No specific data found in the literature. |

| Natural Product Synthesis | No specific data found in the literature. |

| Novel Synthetic Methodologies | No specific data found in the literature. |

Future Theoretical and Experimental Research Avenues for Halogenated Aryl-Alkenes

The general class of halogenated aryl-alkenes remains an area of active research. The reactivity of the carbon-halogen bond is influenced by the electronic nature of the aromatic ring and the substitution pattern of the alkene. researchgate.net

Future research on compounds like this compound could involve:

Computational Studies: Theoretical calculations could predict the reactivity of different sites in the molecule, guiding experimental design for selective transformations.

Enzymatic Halogenation/Dehalogenation: Exploring the use of halogenase enzymes for the selective synthesis or modification of such compounds, which represents a greener alternative to traditional chemical methods.

Medicinal Chemistry Scaffolding: The aryl-alkene motif is present in various biologically active molecules. This compound could serve as a starting point for the synthesis of new drug candidates, where the chlorine atom could be replaced with other functional groups to modulate biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.